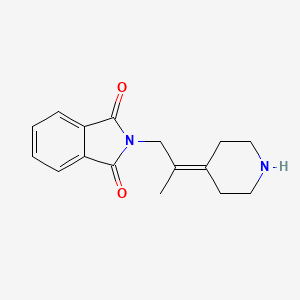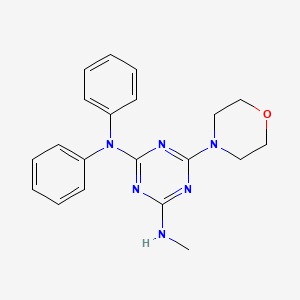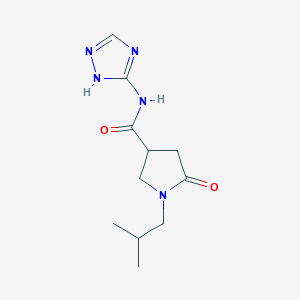
1-isobutyl-5-oxo-N-(1H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-isobutyl-5-oxo-N-(1H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide is a synthetic compound that features a pyrrolidine ring, a triazole moiety, and a carboxamide group
Vorbereitungsmethoden
The synthesis of 1-isobutyl-5-oxo-N-(1H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide typically involves multistep organic reactions. One common synthetic route includes the formation of the pyrrolidine ring followed by the introduction of the triazole moiety and the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using similar reaction pathways but with enhanced efficiency and scalability .
Analyse Chemischer Reaktionen
1-isobutyl-5-oxo-N-(1H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The triazole and pyrrolidine rings can participate in substitution reactions with suitable reagents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. .
Wissenschaftliche Forschungsanwendungen
1-isobutyl-5-oxo-N-(1H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of 1-isobutyl-5-oxo-N-(1H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The triazole moiety is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The pyrrolidine ring may contribute to the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
1-isobutyl-5-oxo-N-(1H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide can be compared with similar compounds such as:
- 1-isobutyl-5-oxo-N-(1H-1,2,4-triazol-1-yl)pyrrolidine-3-carboxamide
- 1-isobutyl-5-oxo-N-(1H-1,2,4-triazol-4-yl)pyrrolidine-3-carboxamide These compounds share similar structural features but differ in the position of the triazole moiety. The unique positioning of the triazole ring in this compound may result in distinct biological activities and chemical properties .
Eigenschaften
Molekularformel |
C11H17N5O2 |
|---|---|
Molekulargewicht |
251.29 g/mol |
IUPAC-Name |
1-(2-methylpropyl)-5-oxo-N-(1H-1,2,4-triazol-5-yl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C11H17N5O2/c1-7(2)4-16-5-8(3-9(16)17)10(18)14-11-12-6-13-15-11/h6-8H,3-5H2,1-2H3,(H2,12,13,14,15,18) |
InChI-Schlüssel |
YKTFLRURLSFMBS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN1CC(CC1=O)C(=O)NC2=NC=NN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 2-(chloromethyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B14913668.png)
![[1,1'-Biphenyl]-2-yl(tert-butyl)(cyclohexyl)phosphine](/img/structure/B14913679.png)
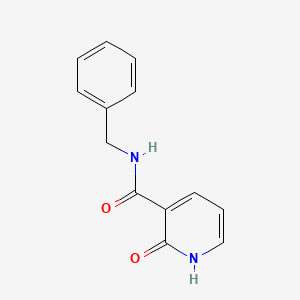

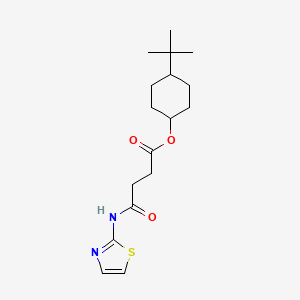
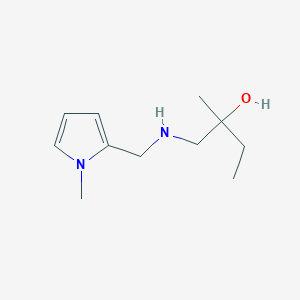

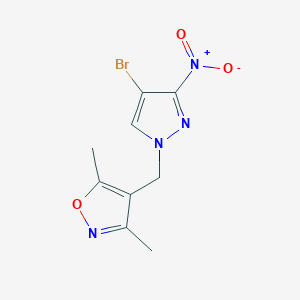
![8-Bromo-6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B14913710.png)
